[(Trifluoromethyl)thio]acetic acid

Catalog No.
S780827
CAS No.
2408-17-5
M.F
C3H3F3O2S
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(Trifluoromethyl)thio]acetic acid

CAS Number

2408-17-5

Product Name

[(Trifluoromethyl)thio]acetic acid

IUPAC Name

2-(trifluoromethylsulfanyl)acetic acid

Molecular Formula

C3H3F3O2S

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8)

InChI Key

CDXSCTQQQWTJNJ-UHFFFAOYSA-N

SMILES

C(C(=O)O)SC(F)(F)F

Canonical SMILES

C(C(=O)O)SC(F)(F)F

The exact mass of the compound [(Trifluoromethyl)thio]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[(Trifluoromethyl)thio]acetic acid is a highly specialized, bench-stable fluorinated building block primarily procured for the direct introduction of the trifluoromethylthio (-SCF3) group into pharmaceutical and agrochemical targets. Structurally, it consists of an acetic acid core where one alpha-proton is substituted by the strongly electron-withdrawing and exceptionally lipophilic -SCF3 moiety. In industrial and medicinal chemistry workflows, it serves as a critical precursor for synthesizing α-(trifluoromethylthio)ketones, amides, and pyrazole heterocycles. By offering a stable, easily handled alternative to toxic or unstable electrophilic chalcogen reagents, it streamlines the synthesis of highly lipophilic drug candidates and advanced materials .

Generic substitution of [(Trifluoromethyl)thio]acetic acid with common fluorinated acids (like trifluoroacetic acid) or non-fluorinated thioethers (like (methylthio)acetic acid) fundamentally alters both the physical chemistry of the final product and the reactivity of the precursor. Replacing the -SCF3 group with a -CF3 or -OCF3 group drastically reduces the lipophilicity of the resulting molecule, potentially compromising cell membrane permeability in drug design . Conversely, substituting it with (methylthio)acetic acid eliminates the strong electron-withdrawing effect of the fluorine atoms, shifting the pKa by over 0.7 units and altering the enolization and coupling kinetics during synthesis [1]. Furthermore, attempting to install the -SCF3 group post-synthetically using electrophilic reagents (such as CF3SCl or hypervalent iodine-SCF3 complexes) introduces severe process safety risks, low overall yields, and thermal instability, making the pre-functionalized acid the most viable choice for scalable workflows [2].

Lipophilicity and Membrane Permeability Enhancement

The trifluoromethylthio (-SCF3) group is renowned for its exceptional hydrophobicity, which is critical for enhancing the cell membrane permeability of active pharmaceutical ingredients. Quantitative analysis using the Hansch-Leo hydrophobic parameter (π) demonstrates that the -SCF3 group in[(Trifluoromethyl)thio]acetic acid has a π value of 1.44. In direct comparison, the trifluoromethoxy (-OCF3) group has a π value of 1.04, and the standard trifluoromethyl (-CF3) group has a π value of only 0.88 .

Evidence DimensionHansch-Leo hydrophobic parameter (π)
Target Compound Dataπ = 1.44 (-SCF3 group)
Comparator Or BaselineTrifluoroacetic acid (-CF3, π = 0.88) and Trifluoromethoxyacetic acid (-OCF3, π = 1.04)
Quantified Difference+0.56 logP units per group compared to -CF3, and +0.40 compared to -OCF3
ConditionsHansch-Leo hydrophobic parameter scale for substituent contributions

Allows medicinal chemists to significantly boost the lipophilicity and cell membrane permeability of drug candidates without increasing the carbon count or steric bulk.

Electronic Activation and α-Acidity

The strong electron-withdrawing nature of the -SCF3 group significantly enhances the acidity of the adjacent carboxylic acid proton compared to non-fluorinated analogs. Experimental thermodynamic measurements establish the pKa of [(Trifluoromethyl)thio]acetic acid at 2.95 [1]. In contrast, the non-fluorinated (methylthio)acetic acid exhibits a pKa of 3.66, and unsubstituted acetic acid has a pKa of 4.76. This substantial inductive effect (Hammett constants σp = 0.50, σm = 0.40 for -SCF3) lowers the pKa by 0.71 units relative to the methylthio analog, fundamentally altering its reactivity profile [2].

Evidence DimensionAqueous thermodynamic pKa
Target Compound DatapKa = 2.95
Comparator Or Baseline(Methylthio)acetic acid (pKa = 3.66) and Acetic acid (pKa = 4.76)
Quantified Difference0.71 pKa units more acidic than the non-fluorinated thioether analog, and 1.81 units more acidic than acetic acid
ConditionsAqueous thermodynamic pKa measurements at 25°C

The enhanced α-acidity facilitates easier enolization for downstream α-functionalization and provides distinct, highly activated reactivity profiles during amide and ester coupling workflows.

Precursor Suitability and Synthesis Workflow Fit

Installing the -SCF3 motif into complex molecules typically requires hazardous or highly unstable electrophilic reagents, such as CF3SCl or hypervalent iodine-SCF3 complexes. Literature reports indicate that synthesizing these specialized iodine(III)-SCF3 electrophiles involves multi-step routes with overall yields as low as 18% and severe thermal instability requiring immediate use [1]. By procuring [(Trifluoromethyl)thio]acetic acid as a pre-functionalized building block, chemists can bypass these dangerous and inefficient steps, achieving direct incorporation of the α-SCF3-carbonyl motif via standard, high-yield (>80%) amide coupling or condensation reactions [2].

Evidence DimensionSynthesis workflow efficiency and reagent stability
Target Compound DataBench-stable carboxylic acid for direct, single-step coupling
Comparator Or BaselineElectrophilic CF3S+ transfer reagents (e.g., hypervalent iodine-SCF3 complexes)
Quantified DifferenceBypasses multi-step electrophile synthesis (typically ~18% overall yield) and thermal instability issues in favor of direct, stable coupling
ConditionsStandard laboratory amide/ester coupling vs. de novo synthesis of electrophilic CF3S+ donors

Drastically reduces procurement costs and process safety risks by substituting hazardous or unstable electrophilic chalcogen reagents with a stable, easily handled carboxylic acid.

Synthesis of Highly Lipophilic Pharmaceutical Amides

Leveraging its high Hansch parameter (π = 1.44), [(Trifluoromethyl)thio]acetic acid is a highly effective acylating agent for synthesizing amide-linked drug candidates where maximizing cell membrane permeability is required without adding excessive aliphatic bulk .

Precursor for α-(Trifluoromethylthio)ketones and Pyrazoles

The compound's activated α-carbon (pKa = 2.95) makes it an excellent precursor for condensation reactions to form α-(trifluoromethylthio)ketones. These intermediates are subsequently cyclized with hydrazines to produce CF3S-substituted pyrazoles, a highly valued scaffold in modern agrochemical chemistry [1].

Safe Alternative to Electrophilic Trifluoromethylthiolation

In process chemistry and scale-up workflows, this bench-stable acid replaces the need for toxic, gaseous (CF3SCl), or thermally unstable (hypervalent iodine-SCF3) reagents. It allows for the direct, safe installation of the CF3S-CH2-C(=O)- motif via standard peptide coupling protocols [2].

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[(trifluoromethyl)thio]acetic acid

Dates

Last modified: 08-15-2023

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